molecular formula C32H38N4 B286613 N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

カタログ番号 B286613
分子量: 478.7 g/mol
InChIキー: IYNUCVAQGDCTFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, agriculture, and industry. In recent years, THA has gained attention as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles in the brain.

作用機序

The exact mechanism of action of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is not fully understood, but it is believed to involve the inhibition of beta-secretase and gamma-secretase, enzymes that are involved in the production of amyloid-beta plaques. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine may also have antioxidant properties that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the improvement of cognitive function. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

実験室実験の利点と制限

One of the advantages of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of neurodegenerative diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

将来の方向性

There are several future directions for research on N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. One area of research is the development of more potent and selective inhibitors of beta-secretase and gamma-secretase, which could improve the therapeutic potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. Another area of research is the investigation of the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to investigate the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in combination with other compounds, such as antioxidants or anti-inflammatory agents, to improve its therapeutic efficacy.

合成法

The synthesis of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can be achieved through a multi-step reaction process that involves the condensation of 1,6-diaminohexane with 9-acridinyl aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in its pure form.

科学的研究の応用

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

分子式

C32H38N4

分子量

478.7 g/mol

IUPAC名

N,N//'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

InChIキー

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

正規SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。